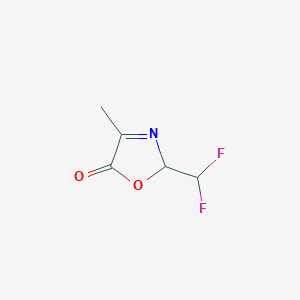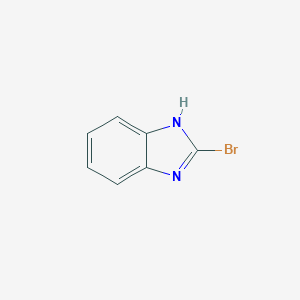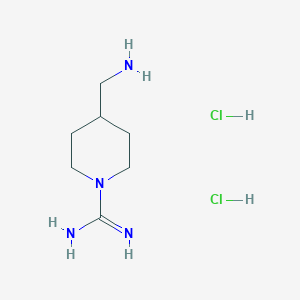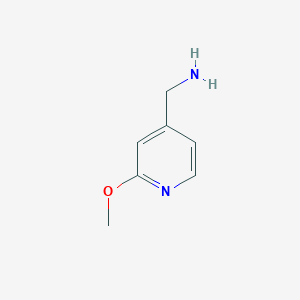
2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DFM or difluoromethyl oxazole and is used in various fields of research, including medicinal chemistry, drug development, and organic synthesis.
作用機序
DFM's mechanism of action is not fully understood, but it is believed to interact with various cellular targets, including ion channels, enzymes, and receptors. The compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase, and 5-lipoxygenase. Additionally, DFM has been shown to modulate the activity of neurotransmitter receptors, including GABA and glutamate receptors.
生化学的および生理学的効果
DFM has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been shown to possess neuroprotective properties and to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
DFM's unique properties make it an attractive compound for use in various laboratory experiments. Its ease of synthesis and low toxicity make it an ideal candidate for drug development and medicinal chemistry research. However, its limited solubility in water and other solvents can pose challenges in certain experiments.
将来の方向性
DFM's potential use in drug development and medicinal chemistry research makes it an exciting area of study. Future research could focus on further elucidating its mechanism of action and identifying specific cellular targets. Additionally, investigations into its potential use in the treatment of neurodegenerative disorders and other diseases could lead to the development of novel therapeutics.
合成法
DFM can be synthesized through various methods, including the reaction of difluoromethyl ketones with nitriles, followed by cyclization. Another method involves the reaction of difluoromethyl ketones with hydroxylamine-O-sulfonic acid, followed by cyclization. Additionally, DFM can be synthesized through the reaction of difluoromethyl ketones with nitroalkenes, followed by reduction and cyclization.
科学的研究の応用
DFM has been extensively studied for its potential use in drug development. It has been found to possess various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
154140-57-5 |
|---|---|
製品名 |
2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one |
分子式 |
C5H5F2NO2 |
分子量 |
149.1 g/mol |
IUPAC名 |
2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C5H5F2NO2/c1-2-5(9)10-4(8-2)3(6)7/h3-4H,1H3 |
InChIキー |
CEVWGOYYCZJNBA-UHFFFAOYSA-N |
SMILES |
CC1=NC(OC1=O)C(F)F |
正規SMILES |
CC1=NC(OC1=O)C(F)F |
同義語 |
5(2H)-Oxazolone,2-(difluoromethyl)-4-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)


![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)




![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)


